soyasaponin Ab

描述

大豆皂苷Ab是一种主要存在于大豆(Glycine max)中的三萜类糖苷。它属于大豆皂苷类,以其多种生物活性而闻名。 大豆皂苷Ab因其潜在的健康益处而备受关注,包括抗炎、抗氧化和抗癌特性 .

准备方法

合成路线和反应条件: 大豆皂苷Ab的合成涉及大豆皂苷元(一种三萜类苷元)的糖基化。该过程通常包括以下步骤:

大豆皂苷元的提取: 大豆皂苷元从大豆根或种子中提取。

工业生产方法: 大豆皂苷Ab的工业生产涉及从大豆副产品中进行大规模提取。该过程包括:

提取: 大豆副产品用乙醇或甲醇等溶剂处理以提取大豆皂苷。

化学反应分析

反应类型: 大豆皂苷Ab经历各种化学反应,包括:

氧化: 大豆皂苷Ab可以被氧化形成不同的衍生物。

常用试剂和条件:

氧化剂: 过氧化氢或高锰酸钾用于氧化反应。

水解剂: 盐酸或特定糖苷酶用于水解.

主要产物:

氧化产物: 大豆皂苷Ab的各种氧化衍生物。

水解产物: 大豆皂苷元和糖部分.

科学研究应用

Anti-Inflammatory Properties

Soyasaponin Ab has demonstrated notable anti-inflammatory effects. Research indicates that it can inhibit the activation of nuclear factor kappa B (NF-κB) and the release of pro-inflammatory cytokines such as TNF-α and MCP-1 in macrophages stimulated by lipopolysaccharides (LPS) . This effect is particularly relevant in conditions characterized by chronic inflammation, such as colitis and acute lung injury.

Case Study: Colitis Model

In a study involving trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice, this compound treatment resulted in reduced colon shortening and decreased myeloperoxidase activity, indicating its protective role against inflammatory bowel diseases .

Osteoporosis Prevention

This compound has been identified as a potential agent for preventing osteoporosis, especially post-menopausal osteoporosis. It enhances osteoblast differentiation through the BMP-2 signaling pathway, promoting the expression of key transcription factors like Runx2 and Osx .

Case Study: Ovariectomized Mouse Model

In ovariectomized mice, which serve as a model for post-menopausal osteoporosis, treatment with this compound led to increased bone density and improved trabecular bone structure compared to untreated controls. Histological assessments confirmed that this compound mitigated osteoclast differentiation, thus supporting bone formation .

Antioxidant Activity

The antioxidant properties of this compound contribute to its health benefits by reducing oxidative stress. It has been shown to inhibit reactive oxygen species (ROS) generation, which is linked to various chronic diseases .

Immune Modulation

Research indicates that this compound can modulate immune responses. It promotes the secretion of immunoglobulins and enhances the activation of immune cells, suggesting its potential use in immunotherapy .

Case Study: Allergic Response

In models of allergic response, this compound was found to enhance anti-ovalbumin IgG production, indicating its role in modulating allergic reactions and potentially providing therapeutic avenues for allergic diseases .

Functional Food Ingredient

Due to its health-promoting properties, this compound is being explored as a functional ingredient in food products. Its incorporation into dietary supplements and food formulations could enhance their nutritional value while providing health benefits.

Extraction and Quantification Techniques

Recent advancements have focused on developing efficient extraction methods for soyasaponins from various sources, including yogurt alternatives. A study established a rapid quantification technique using UHPLC (Ultra High Performance Liquid Chromatography), demonstrating significant recoveries of this compound from different matrices .

Table 1: Extraction Efficiency of this compound

| Sample Type | pH Level | This compound Recovery (%) |

|---|---|---|

| Soybean Drink | 8.8 | 80 ± 5 |

| Yogurt Alternative 1 | 4.2 | 51 ± 5 |

| Yogurt Alternative 2 | 4.2 | 54 ± 6 |

作用机制

大豆皂苷Ab通过各种分子靶点和途径发挥作用:

抗炎: 抑制促炎细胞因子和酶(如 COX-2 和 iNOS)的表达.

抗氧化: 增强抗氧化酶的活性并减少氧化应激.

抗癌: 诱导癌细胞凋亡并抑制癌细胞增殖.

相似化合物的比较

大豆皂苷Ab与其他大豆皂苷(如大豆皂苷Aa、Ba 和 Bb)进行比较:

大豆皂苷Aa: 结构相似,但糖基化模式不同。

大豆皂苷Ba: 与大豆皂苷Ab相比,含有不同的糖部分。

大豆皂苷Bb: 结构相似,但苷元和糖成分有所不同.

生物活性

Soyasaponin Ab, a triterpenoid glycoside found predominantly in soybeans (Glycine max), has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its effects on osteoblast differentiation, anti-inflammatory properties, and potential anticancer activities, supported by various studies and data.

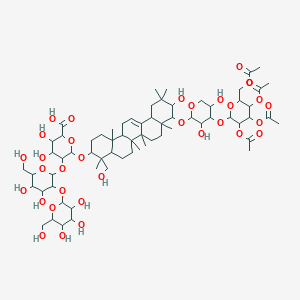

Chemical Structure and Composition

Soyasaponins are classified into several groups based on their structural characteristics. This compound is part of Group A and is characterized by its oleanane-type structure. The content of this compound varies significantly depending on the processing of soy products. For example, germinated soy germ extract (GSGE) contains a notably higher concentration of this compound compared to non-germinated soy extracts, with levels reported at approximately 230.4 mg/g in GSGE, compared to 15.1 mg/g in soy extract (SE) and 177.1 mg/g in soy germ extract (SGE) .

Osteoblast Differentiation

Mechanism of Action:

Recent studies have demonstrated that this compound stimulates osteoblast differentiation through the activation of bone morphogenetic protein-2 (BMP-2) signaling pathways. In vitro experiments using C2C12 cells showed that treatment with this compound significantly increased alkaline phosphatase (ALP) expression and activity in a dose-dependent manner, indicating enhanced osteogenic differentiation .

Case Study:

In an ovariectomized mouse model, which simulates postmenopausal osteoporosis, treatment with this compound resulted in improved bone density and trabecular structure compared to control groups. Histological assessments revealed that this compound treatment suppressed osteoclast differentiation and increased the relative trabecular bone dimension .

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects, particularly through the modulation of immune responses. It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves inhibition of NF-κB activation and subsequent reduction in the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

Research Findings:

In a study involving LPS-challenged mice, oral administration of this compound at doses of 10 and 20 μmol/kg body weight significantly reduced the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO), indicating its potential as a therapeutic agent for inflammatory conditions .

Anticancer Activity

Soyasaponins, including this compound, have been investigated for their anticancer properties. Research indicates that they can induce apoptosis in cancer cell lines through modulation of cell cycle progression and activation of apoptotic pathways.

Experimental Evidence:

In vitro studies have shown that total extracts containing soyasaponins can reduce cell proliferation in HeLa cells by inducing apoptosis after four days of treatment . The specific mechanisms involve alterations in mitochondrial membrane potential and activation of caspases, which are critical for the apoptotic process.

Summary Table of Biological Activities

属性

IUPAC Name |

5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H104O33/c1-26(71)87-24-35-48(89-27(2)72)52(90-28(3)73)53(91-29(4)74)61(94-35)96-47-32(75)23-88-57(46(47)83)100-55-54(84)62(5,6)20-31-30-12-13-37-64(8)16-15-38(65(9,25-70)36(64)14-17-67(37,11)66(30,10)19-18-63(31,55)7)95-60-51(44(81)43(80)49(97-60)56(85)86)99-59-50(42(79)40(77)34(22-69)93-59)98-58-45(82)41(78)39(76)33(21-68)92-58/h12,31-55,57-61,68-70,75-84H,13-25H2,1-11H3,(H,85,86) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNCIXVBVQRGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H104O33 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylsoyasaponin A1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

118194-13-1 | |

| Record name | Acetylsoyasaponin A1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

263 - 265 °C | |

| Record name | Acetylsoyasaponin A1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。